Product packaging for sodium 5-hydroxyheptanoate(Cat. No.:CAS No. 59239-94-0)

sodium 5-hydroxyheptanoate

Cat. No.: B6249229
CAS No.: 59239-94-0
M. Wt: 168.17 g/mol
InChI Key: CNIRMQKRPSNBKL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 5-hydroxyheptanoate is a high-purity chemical compound for use in scientific research and development. Researchers can employ this sodium salt of 5-hydroxyheptanoic acid as a building block in organic synthesis, including the development of novel polymers and complex molecules. Its structure suggests potential applications as an intermediate in pharmaceutical research or in biochemical studies investigating the properties of hydroxy acid salts. This product is provided for laboratory research purposes and is strictly marked "For Research Use Only"; it is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

59239-94-0

Molecular Formula

C7H13NaO3

Molecular Weight

168.17 g/mol

IUPAC Name

sodium;5-hydroxyheptanoate

InChI

InChI=1S/C7H14O3.Na/c1-2-6(8)4-3-5-7(9)10;/h6,8H,2-5H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

CNIRMQKRPSNBKL-UHFFFAOYSA-M

Canonical SMILES

CCC(CCCC(=O)[O-])O.[Na+]

Purity

95

Origin of Product

United States

Synthetic Methodologies for Sodium 5 Hydroxyheptanoate and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for obtaining sodium 5-hydroxyheptanoate and its ester or lactone derivatives. These methods often involve the reduction of a carbonyl group at the C5 position of a heptanoate (B1214049) precursor.

Derivatization from Oxo-Heptanoates and Related Precursors

A primary route to 5-hydroxyheptanoate derivatives is through the reduction of the corresponding 5-oxoheptanoates. For instance, methyl 5-methyl-3-oxoheptanoate can be reduced to yield methyl 5-hydroxyheptanoate. smolecule.com This transformation is typically achieved using standard reducing agents.

Commonly employed reducing agents for the conversion of keto esters to hydroxy esters include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.comevitachem.com The choice of reagent can be critical, with LiAlH₄ being a more potent reducing agent capable of reducing the ester functionality as well if not controlled properly. quizlet.com For the selective reduction of the ketone in a keto ester like ethyl 5-oxohexanoate (B1238966), a related compound, protecting the ester group may be necessary before reduction with a strong reducing agent like LiAlH₄. quizlet.com Alternatively, milder, more selective reagents can be employed.

The synthesis of the precursor, ethyl 5-oxoheptanoate, can be achieved through methods like the Friedel-Crafts reaction of benzene (B151609) with acetone, although this is a more complex route. biosynth.com A more direct approach involves the esterification of 5-oxoheptanoic acid with the desired alcohol (e.g., ethanol (B145695) or methanol) in the presence of an acid catalyst. smolecule.com

Stereoselective Synthesis of Chiral 5-Hydroxyheptanoate

The C5 hydroxyl group in 5-hydroxyheptanoate creates a stereocenter, leading to the existence of (R) and (S) enantiomers. The synthesis of enantiomerically pure forms is often crucial for their application in pharmaceuticals and other biologically active compounds. This is achieved through stereoselective synthesis methods.

Chiral Auxiliaries: One established method for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For the reduction of α-keto esters, for example, cis-1-arylsulfonamido-2-indanols have been shown to be effective chiral auxiliaries, leading to high diastereoselectivity. Current time information in Bangalore, IN. After the reduction, the auxiliary can be removed under mild conditions. Current time information in Bangalore, IN. Camphor-derived chiral auxiliaries have also demonstrated high diastereoselectivity in the reduction of chiral α-keto esters. smolecule.com While these examples are for α-keto esters, the principles can be extended to the reduction of γ-keto esters like 5-oxoheptanoates.

Asymmetric Catalysis: Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of keto esters. Ruthenium-based catalysts, particularly those with chiral phosphine (B1218219) ligands like BINAP, are widely used for the asymmetric hydrogenation of β-keto esters, yielding the corresponding β-hydroxy esters with high enantioselectivity. psu.edu Iridium catalysts with chiral P,N,N-ligands have also been developed for the asymmetric hydrogenation of β-keto esters, achieving good to excellent enantioselectivities. rsc.orggoogle.com These catalytic systems can be adapted for the reduction of γ-keto esters to produce chiral γ-hydroxy esters.

The table below summarizes some catalyst systems used for the asymmetric hydrogenation of keto esters, which are analogous to the synthesis of chiral 5-hydroxyheptanoate.

Table 1: Catalyst Systems for Asymmetric Hydrogenation of Keto Esters

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ru/POP-BINAPβ-Keto EstersHigh psu.edu
Ir-Ferrocenyl P,N,N-Ligandsβ-Keto Estersup to 95% rsc.org

Determining the enantiomeric purity, or enantiomeric excess (ee), of the chiral product is a critical step in asymmetric synthesis. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard and reliable method for separating and quantifying enantiomers. biosynth.com This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ³¹P NMR, can be a rapid and quantitative method for determining the ee of chiral alcohols. researchgate.netprepchem.com This often involves derivatizing the alcohol with a chiral phosphorus-containing reagent to form diastereomers, which exhibit distinct signals in the ³¹P NMR spectrum. researchgate.netprepchem.com The integration of these signals allows for the calculation of the diastereomeric excess, which corresponds to the enantiomeric excess of the original alcohol.

Novel Route Development for Improved Yield and Selectivity

Research continues to focus on developing new synthetic routes that offer improved yields, higher selectivity, and more environmentally friendly conditions. For example, a stereodivergent synthesis of (4S,5R)- and (4S,5S)-4-amino-5-hydroxyheptanoic acid derivatives has been achieved from L-glutamic acid, demonstrating control over multiple stereocenters. researchgate.net While this compound has additional functionality, the principles of stereocontrol are relevant. The development of novel catalysts and reaction conditions remains an active area of research to enhance the efficiency of synthesizing chiral hydroxy acids and their derivatives.

Biocatalytic and Chemo-Enzymatic Synthesis

Biocatalysis and chemo-enzymatic approaches offer green and highly selective alternatives to traditional chemical synthesis for producing chiral hydroxy acids. nih.goviupac.orgresearchgate.net

Enzymes, such as reductases from microorganisms, can catalyze the reduction of keto esters with high enantioselectivity under mild reaction conditions. For instance, the reduction of ethyl 5-oxohexanoate to (S)-ethyl 5-hydroxyhexanoate (B1262163) has been successfully demonstrated using the yeast Pichia methanolica, achieving high yields (80-90%) and excellent enantiomeric excess (>95% ee). nih.govmdpi.com Similarly, the biocatalytic reduction of tert-butyl 3,5-dioxo-heptanoate has been shown to be highly regio- and enantioselective. nih.gov

The table below presents examples of biocatalytic reductions of keto esters to their corresponding hydroxy esters.

Table 2: Biocatalytic Reduction of Keto Esters

Enzyme SourceSubstrateProductYieldEnantiomeric Excess (ee)Reference
Pichia methanolica (SC 16116)Ethyl 5-oxohexanoate(S)-Ethyl 5-hydroxyhexanoate80-90%>95% nih.govmdpi.com
Lactobacillus brevis (recLBADH)tert-Butyl 6-chloro-3,5-dioxohexanoatetert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate72%>99% nih.gov
Baker's Yeasttert-Butyl 6-chloro-3,5-dioxohexanoatetert-Butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate50%90-94% nih.gov

Chemo-enzymatic synthesis combines the advantages of both chemical and biological transformations. nih.goviupac.orgresearchgate.net A chemical step might be used to create a precursor which is then subjected to a highly selective enzymatic reaction. For example, a chemical synthesis could be used to produce a 5-oxoheptanoate ester, which is then enantioselectively reduced by a specific reductase enzyme to yield the desired chiral 5-hydroxyheptanoate. This integrated approach can lead to more efficient and sustainable synthetic pathways for complex chiral molecules. nih.gov

Enzymatic Reduction of Carbonyl Precursors to 5-Hydroxyheptanoate

The enzymatic reduction of a carbonyl precursor, such as a 5-oxoheptanoate ester, is a direct and highly stereoselective method for producing 5-hydroxyheptanoate. This approach utilizes ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are capable of converting ketones and aldehydes to their corresponding alcohols with high enantiomeric excess. thieme-connect.deacs.org

The stereoselectivity of these enzymes is a key advantage, allowing for the production of specific enantiomers of the hydroxy acid, which is often crucial for its biological activity or for its use as a chiral building block in further syntheses. nih.govacs.orgoup.comoup.com For instance, the reduction of ethyl 5-oxohexanoate and 5-oxohexanenitrile (B84432) using Pichia methanolica has been shown to produce the corresponding (S)-alcohols with high yields (80-90%) and excellent enantiomeric excess (>95% e.e.). mdpi.comresearchgate.netresearchgate.net While this example uses a hexanoate (B1226103) derivative, the principle is directly applicable to heptanoate analogues.

The efficiency of these enzymatic reductions is heavily dependent on the regeneration of the cofactor, typically NAD(P)H, which is consumed during the reaction. thieme-connect.deresearchgate.net A common strategy to address this is to use a coupled-enzyme system. For example, glucose dehydrogenase (GDH) can be used to regenerate NAD(P)H by oxidizing glucose to gluconolactone. thieme-connect.deacs.org This in-situ cofactor regeneration makes the process more economically viable for large-scale production.

Table 1: Examples of Enzymatic Reduction of Carbonyl Precursors

Enzyme SourcePrecursorProductYieldEnantiomeric Excess (e.e.)Reference
Pichia methanolica SC 16116Ethyl 5-oxohexanoateEthyl (S)-5-hydroxyhexanoate80-90%>95% mdpi.comresearchgate.net
Pichia methanolica SC 161165-Oxohexanenitrile(S)-5-hydroxyhexanenitrile80-90%>95% mdpi.comresearchgate.net
Ketoreductases (Kred-104, Kred-107)β,δ-diketo esterδ-hydroxy-β-keto estersHighHigh acs.org
Alcohol Dehydrogenase from Rhodococcus erythropolis3,5-Bistrifluoromethylphenyl ketone(S)-3,5-Bistrifluoromethylphenyl ethanol>98%>99.9% mdpi.com

Microbial Transformation and Fermentation Pathways for 5-Hydroxyheptanoate Production

Microbial transformation and fermentation offer an alternative route to 5-hydroxyheptanoate, often starting from more readily available and renewable feedstocks like glucose or fatty acids. unl.edunih.gov This approach leverages the metabolic pathways of microorganisms, which can be engineered to produce the desired hydroxy acid.

One strategy involves engineering Escherichia coli to produce hydroxy fatty acids directly from glucose. unl.edunih.gov This typically requires several genetic modifications, including:

Overexpression of genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACCase) and thioesterase ('TesA). unl.edunih.gov

Knockout of genes responsible for fatty acid degradation, like the acyl-CoA synthetase (FadD). unl.edunih.gov

Introduction of a fatty acid hydroxylase , such as CYP102A1 from Bacillus megaterium, to introduce the hydroxyl group at a specific position on the fatty acid chain. unl.edunih.gov

While much of the research has focused on producing a range of hydroxy fatty acids, the principles can be adapted to specifically target the production of 5-hydroxyheptanoate by selecting or engineering enzymes with the appropriate chain-length specificity. unl.edunih.govnih.gov

Another approach utilizes microorganisms capable of converting fatty acids into hydroxy fatty acids. For example, certain strains of Lactobacillus have been shown to convert linoleic acid into monohydroxy fatty acids. nih.govasm.org Similarly, engineered Cupriavidus necator (formerly Ralstonia eutropha) has been used to produce copolymers containing various hydroxyalkanoate monomers, demonstrating the versatility of microbial systems in producing tailored polyesters. nih.govmdpi.comnih.govmdpi.com The production of 5-hydroxyvalerate-containing polyhydroxyalkanoates (PHAs) by engineered C. necator from δ-valerolactone highlights the potential for producing specific hydroxyalkanoates through microbial fermentation. mdpi.com

Table 2: Microbial Production of Hydroxy Fatty Acids

MicroorganismFeedstockProductTiterReference
Engineered Escherichia coliGlucoseHydroxy fatty acids548 mg/L unl.edunih.gov
Engineered Escherichia coliGlucose and GlycerolMedium chain ω-1/2/3 Hydroxy fatty acids144 mg/L frontiersin.org
Lactobacillus hammesiiLinoleic acid in sourdoughMonohydroxy C18:1 fatty acid0.73 g/L nih.govasm.org
Engineered Cupriavidus necatorδ-Valerolactone and Bean OilPoly(3HB-co-3.7 mol% 3HHx-co-5.3 mol% 5HV)48.63 g/L mdpi.com

Optimization of Biocatalytic Processes for Industrial-Scale Production

Scaling up biocatalytic processes from the laboratory to an industrial scale presents several challenges that require careful optimization. elsevierpure.comthieme-connect.denih.govresearchgate.net Key areas of focus include improving catalyst productivity, ensuring process stability, and developing efficient downstream processing.

Enzyme and Strain Engineering: A crucial step in optimization is the enhancement of the biocatalyst itself. nih.gov This can involve:

Enzyme engineering to improve activity, stability (thermal and solvent tolerance), and selectivity. nih.gov For example, an alcohol dehydrogenase from Candida magnoliae was engineered to have a 17-fold higher oxidative activity and a 26°C increased stability. nih.gov

Metabolic engineering of microbial strains to increase the flux towards the desired product and eliminate competing metabolic pathways. frontiersin.orgresearchgate.net This can include overexpression of key enzymes and deletion of those that lead to byproduct formation or product degradation. researchgate.net

Process Optimization: Optimizing the reaction conditions is critical for maximizing yield and productivity. basf.comalmacgroup.com This includes:

Substrate and Cofactor Concentration: Finding the optimal balance of substrate and cofactor concentrations is essential. High substrate concentrations can sometimes lead to substrate inhibition, while insufficient cofactor regeneration can limit the reaction rate. almacgroup.com

Temperature and pH: Each enzyme has an optimal temperature and pH range for activity and stability. almacgroup.com Operating outside of these ranges can lead to denaturation and loss of function.

Downstream Processing: The recovery and purification of the final product from the reaction mixture is a significant cost factor in industrial-scale biocatalysis. thieme-connect.de Strategies to improve downstream processing include:

High Product Concentration: Operating the biocatalytic reaction at a higher product concentration reduces the volume of liquid that needs to be processed, thereby lowering costs. thieme-connect.deresearchgate.net

Biocatalyst Recycling: Immobilization of enzymes or the use of whole-cell biocatalysts allows for their separation and reuse, which is crucial for the economic feasibility of the process. thieme-connect.de

Process Modeling: The use of computer-assisted models can help to understand and optimize the complex interactions between various process parameters, accelerating the scale-up from the lab to industrial manufacturing. nih.govbasf.com

By systematically addressing these aspects of enzyme and process engineering, it is possible to develop robust and economically viable industrial-scale processes for the production of this compound and its derivatives.

Biochemical Pathways and Transformations Involving 5 Hydroxyheptanoate

Metabolic Integration and Pathways of Hydroxy Fatty Acids

The metabolism of hydroxy fatty acids is intrinsically linked to the general pathways for fatty acid oxidation. The position of the hydroxyl group is a critical determinant of its metabolic fate. In the case of 5-hydroxyheptanoate, the hydroxyl group is at the omega-2 (ω-2) position, making it a substrate for pathways that handle modified fatty acids.

Sodium 5-hydroxyheptanoate is structurally similar to other MCFAs, which are fatty acids with aliphatic tails of 6 to 12 carbons. hmdb.ca Unlike long-chain fatty acids, MCFAs can be metabolized more directly. Heptanoate (B1214049) (a C7 fatty acid), for instance, undergoes β-oxidation to yield acetyl-CoA and propionyl-CoA, which can then enter the Krebs cycle. uu.nl The presence of a hydroxyl group on the chain, as in 5-hydroxyheptanoate, introduces an additional step.

The metabolism of 5-hydroxyhexanoic acid, a closely related (ω-1)-hydroxylated C6 fatty acid, serves as an excellent model. hmdb.canih.gov Increased levels of 5-hydroxyhexanoic acid have been observed in urine under conditions of medium-chain triglyceride (MCT) consumption, suggesting it is a product of (ω-1) hydroxylation of hexanoate (B1226103). hmdb.ca This process is a recognized, albeit minor, pathway for fatty acid metabolism. Following its formation, 5-hydroxyheptanoate would likely be activated to its CoA ester, 5-hydroxyheptanoyl-CoA. This intermediate could then be oxidized at the hydroxyl group to form 5-ketoheptanoyl-CoA, which would subsequently enter the β-oxidation spiral. This metabolic route is supported by the detection of byproducts like 5-hydroxyhexanoate (B1262163) during the metabolism of MCFAs. researchgate.net

The introduction of a hydroxyl group onto a hydrocarbon chain is a chemically challenging oxidation reaction facilitated in biological systems by specific enzymes. wikipedia.org

Hydroxylation: The primary enzymes responsible for the hydroxylation of fatty acids are members of the cytochrome P450 (CYP) superfamily of monooxygenases. nih.gov These enzymes are known to catalyze the (ω-1) hydroxylation of various medium-chain fatty acids. The reaction involves the insertion of one oxygen atom from molecular oxygen (O₂) into a C-H bond, converting a lipophilic compound into a more water-soluble, hydroxylated product. wikipedia.orgnih.gov This is often a preliminary step for detoxification and degradation. wikipedia.org

Subsequent Transformations: Once formed, 5-hydroxyheptanoyl-CoA would be a substrate for a dehydrogenase, which would oxidize the secondary alcohol at C-5 to a ketone. The resulting β-ketoacyl-CoA derivative (in this case, a γ-ketoacyl-CoA) would then be processed by the enzymes of the β-oxidation pathway. This involves a sequence of four enzymatic reactions:

Acyl-CoA dehydrogenase: Introduction of a double bond.

Enoyl-CoA hydratase: Addition of water across the double bond.

Hydroxyacyl-CoA dehydrogenase: Oxidation of the newly formed hydroxyl group.

Thiolase: Cleavage of the molecule to release acetyl-CoA and a shortened acyl-CoA chain.

This cycle would repeat, breaking down the seven-carbon chain of heptanoate into acetyl-CoA and propionyl-CoA.

Microbial Degradation and Biotransformation Studies

Microorganisms possess a vast and versatile enzymatic machinery capable of degrading a wide array of organic compounds, including modified fatty acids.

While no studies have specifically isolated microorganisms for their ability to degrade 5-hydroxyheptanoate, research on related compounds provides a list of likely candidates. Biotransformation studies on heptanoate esters and polymers containing hydroxyalkanoate monomers have identified several fungal and bacterial genera with the requisite enzymatic capabilities.

For example, fungi such as Beauveria bassiana and Macrophomina phaseolina have been shown to hydroxylate drostanolone (B1670957) heptanoate at various positions, demonstrating their capacity for hydroxylation reactions on molecules containing a heptanoate moiety. eui.eu Similarly, filamentous fungi like Fusarium fujikuroi and Absidia griseolla can hydrolyze testosterone (B1683101) heptanoate and subsequently hydroxylate the steroid core. researchgate.netnih.gov

Bacteria are also key players in the degradation of related polyesters, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH). Genera including Acidovorax, Undibacterium, Pseudoxanthomonas, Pseudomonas, and Bacillus have been identified as degraders of these polymers, indicating they possess enzymes that can process hydroxy-fatty acid chains. nih.govnih.gov

Microorganism Genus/SpeciesRelated Substrate DegradedReference
Beauveria bassianaDrostanolone heptanoate eui.eu
Macrophomina phaseolinaDrostanolone heptanoate eui.eu
Fusarium sp.Testosterone heptanoate researchgate.netnih.gov
Absidia sp.Testosterone heptanoate researchgate.netnih.gov
Acidovorax sp.Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) nih.govnih.gov
Undibacterium sp.Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) nih.gov
Streptomyces sp.Various Polyhydroxyalkanoates (PHAs) nih.gov
Pseudomonas fluorescensPoly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) nih.gov
Bacillus pumilusPoly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) nih.gov

The microbial degradation pathway for 5-hydroxyheptanoate would likely mirror the metabolic pathways in higher organisms but is initiated by extracellular enzymes if the compound is utilized as an external carbon source. The degradation of polyhydroxyalkanoates (PHAs), which are polymers of hydroxy-fatty acids, provides a well-studied model.

The process is initiated by extracellular PHA depolymerases, which break down the polymer into soluble monomers and oligomers. tandfonline.comjst.go.jp These smaller molecules are then transported into the cell. Inside the cell, 5-hydroxyheptanoate would be activated to its CoA-thioester. The pathway would then proceed via oxidation of the hydroxyl group to a ketone, followed by standard β-oxidation, yielding energy and metabolic intermediates for the cell.

Substrate Specificity and Enzyme Kinetics in Model Systems

Enzyme specificity dictates which substrates an enzyme can bind and transform, while enzyme kinetics describes the rate of these reactions. libretexts.orgjackwestin.com These principles are central to understanding how enzymes in a model system would process 5-hydroxyheptanoate compared to other similar molecules.

The "induced fit" model of enzyme-substrate interaction suggests that the active site of an enzyme is flexible, and the binding of a substrate induces a conformational change that optimizes the catalytic activity. libretexts.org The specificity of an enzyme for a particular substrate, such as 5-hydroxyheptanoate versus 5-hydroxyhexanoate, is determined by the precise chemical environment of its active site, which is composed of a unique arrangement of amino acid residues. libretexts.orgjackwestin.com

Kinetic parameters, defined by the Michaelis-Menten equation, quantify this relationship. libretexts.orgnih.gov

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ). It is an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ indicates a higher affinity.

k꜀ₐₜ (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.

Research into enzymes like PHA synthases has shown that single amino acid substitutions can alter substrate specificity, for example, increasing the incorporation of a C6 monomer (3-hydroxyhexanoate) over a C5 monomer (3-hydroxyvalerate). nih.gov Similarly, mutagenesis of enoyl-CoA hydratases can shift their preference toward longer or shorter acyl-CoA chains. nih.gov

The following illustrative table shows hypothetical kinetic data for an enzyme acting on different hydroxy fatty acids. This demonstrates how an enzyme might exhibit specificity, with lower Kₘ and higher k꜀ₐₜ values indicating a more preferred substrate.

SubstrateHypothetical Kₘ (μM)Hypothetical k꜀ₐₜ (s⁻¹)Hypothetical Specificity Constant (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹)
(R)-3-Hydroxyvalerate (C5)150805.3 x 10⁵
(R)-3-Hydroxyhexanoate (C6)501202.4 x 10⁶
(R)-5-Hydroxyheptanoate (C7) 75 90 1.2 x 10⁶
(R)-3-Hydroxyoctanoate (C8)200402.0 x 10⁵

This table is for illustrative purposes only and does not represent actual experimental data for a specific enzyme.

Applications of 5 Hydroxyheptanoate in Materials Science and Chemical Synthesis

Role as a Monomer in Biopolymer Synthesis

Medium-chain length (mcl) hydroxyalkanoates are key building blocks for a class of biodegradable polymers known as polyhydroxyalkanoates (PHAs). These biopolyesters are produced by various microorganisms and offer a promising alternative to conventional petroleum-based plastics due to their biocompatibility and ability to degrade in various environments. mdpi.comnih.govnih.gov

Precursor for Polyhydroxyalkanoates (PHAs) and Related Biodegradable Polyesters

While the homopolymer poly(5-hydroxyheptanoate) is not extensively documented, research on related mcl-PHAs provides a strong basis for the potential of 5-hydroxyheptanoate as a monomer. For instance, Pseudomonas putida, a well-studied producer of mcl-PHAs, has been shown to synthesize homopolymers such as poly(3-hydroxyhexanoate) (PHHx) and poly(3-hydroxyheptanoate) (PHHp) when supplied with the corresponding alkanoates. nih.gov This suggests that providing a microbial culture with sodium 5-hydroxyheptanoate could lead to the biosynthesis of poly(5-hydroxyheptanoate). The properties of such a homopolymer would likely be characteristic of mcl-PHAs, exhibiting lower crystallinity and more elastomeric properties compared to short-chain length PHAs like poly(3-hydroxybutyrate) (PHB). nih.govmdpi.com

The general structure of PHAs consists of repeating hydroxyalkanoate units, and the length of the alkyl side chain significantly influences the polymer's physical properties. The incorporation of monomers with longer side chains, such as 5-hydroxyheptanoate, is known to decrease the polymer's melting temperature and crystallinity, leading to increased flexibility. nih.govnih.gov

Copolyester Synthesis with 5-Hydroxyheptanoate Units

The copolymerization of different hydroxyalkanoate monomers is a common strategy to tailor the properties of PHAs for specific applications. The inclusion of 5-hydroxyheptanoate units into a PHA copolymer could significantly alter its thermal and mechanical properties. For example, the copolymerization of 3-hydroxybutyrate (B1226725) (3HB) with medium-chain length monomers like 3-hydroxyhexanoate (B1247844) (3HHx) results in poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], a copolymer with improved flexibility and a wider processing window compared to PHB homopolymer. frontiersin.orgmdpi.comasm.orgkobv.de

Research has demonstrated the biosynthesis of copolymers containing various mcl-hydroxyalkanoate units. For example, copolymerization of 3-hydroxy-5-(para-methylphenyl)valerate with aliphatic monomers, including 3-hydroxyheptanoate (3HHp), has been reported. mdpi.com Furthermore, patents have described mcl-PHA copolymers that can include repeat units of hydroxyheptanoate, among other monomers, by supplying the corresponding fatty acid substrates during fermentation. google.com This indicates the feasibility of producing copolymers containing 5-hydroxyheptanoate units, such as poly(3-hydroxybutyrate-co-5-hydroxyheptanoate), which would be expected to exhibit properties intermediate between the respective homopolymers.

PropertyPoly(3-hydroxybutyrate) (P(3HB))Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]Expected trend with 5-hydroxyheptanoate incorporation
Crystallinity High (Stiff and brittle) nih.govnih.govDecreases with increasing 3HHx content nih.govnih.govFurther decrease
Melting Temperature (Tm) High (~175 °C) nih.govDecreases with increasing 3HHx content mdpi.comkobv.deFurther decrease
Glass Transition Temp (Tg) ~4 °C kobv.deDecreases with increasing 3HHx content kobv.deFurther decrease
Flexibility Low nih.govIncreases with increasing 3HHx content nih.govFurther increase

This table is based on established data for P(3HB) and P(3HB-co-3HHx) to predict the influence of incorporating 5-hydroxyheptanoate units.

Chemical Intermediate in Complex Molecule Synthesis

The functional groups present in 5-hydroxyheptanoate—a carboxylic acid and a secondary alcohol—make it a versatile building block in organic synthesis. These groups allow for a variety of chemical transformations, enabling its incorporation into more complex molecular architectures.

Utilization in Steroid Total Synthesis Pathways

While direct use of this compound in steroid synthesis is not prominently documented, a key patent highlights the utility of a closely related structure, isoxazolyl-5-hydroxyheptanoic acid lactones, as intermediates in the total synthesis of steroids. google.com This suggests that a C7 hydroxy acid framework can be a valuable synthon in constructing the complex ring systems of steroids. The synthesis of these lactones involves the reaction of isoxazolyl-5-oxo-heptanals, which can be derived from precursors like 7-(3,5-dimethyl-4-isoxazolyl)-5-oxoheptanoic acid. google.com This underscores the potential of 5-hydroxyheptanoic acid derivatives as precursors for key intermediates in steroid synthesis.

Furthermore, fatty acids and their metabolites, such as 5-hydroxyeicosatetraenoic acid (5-HETE), have been shown to regulate androgen metabolism, indicating a link between hydroxy fatty acids and steroid biochemistry. nih.gov

Application in Cephalosporin (B10832234) Derivative Production

The synthesis of cephalosporin antibiotics often involves the modification of the C3 and C7 positions of the cephem nucleus to enhance their antibacterial activity and pharmacokinetic properties. oncohemakey.combiorxiv.orgfrontiersin.org While simple hydroxyalkanoic acids are not typical side chains, the versatility of the hydroxyl and carboxyl groups in 5-hydroxyheptanoate allows for its potential derivatization into more complex moieties that could be attached to the cephalosporin core.

For instance, the C7 acylamino side chain is a common site for modification. oncohemakey.com It is conceivable that 5-hydroxyheptanoic acid could be chemically modified to create a suitable acyl group for attachment at this position, potentially influencing the resulting antibiotic's spectrum of activity. However, current research on cephalosporin derivatives primarily focuses on more complex heterocyclic and aromatic side chains. biorxiv.orgrsc.org

Derivatization for Functional Material Precursors

The hydroxyl group of 5-hydroxyheptanoate offers a site for further chemical modification, or derivatization, to create precursors for functional materials. The ability to introduce new functional groups can lead to polymers with tailored properties. For example, the hydroxyl group can be a site for esterification or etherification, allowing the attachment of various other chemical entities.

This approach is common in polymer chemistry to modify the properties of materials. While specific examples for 5-hydroxyheptanoate are not abundant in the literature, the general principle of using hydroxyalkanoates as platforms for creating functional polymers is well-established. For instance, the derivatization of monounsaturated monomers in PHAs is used to create materials with specific functionalities for various applications. acs.org

Advanced Analytical Methodologies for 5 Hydroxyheptanoate Research

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating sodium 5-hydroxyheptanoate from complex mixtures and for its quantification. The choice of method depends on the sample matrix and the research objective.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile form. A common approach is esterification of the carboxylic acid and silylation of the hydroxyl group. For instance, derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the analyte into its trimethylsilyl (B98337) ester and ether, which can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally labile compounds. uni.lu For the analysis of this compound, reversed-phase HPLC is a suitable method. uni.lu A C18 column can be used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH to ensure the compound is in its acidic form) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Detection can be achieved using a UV detector at a low wavelength (around 210 nm) or, for higher sensitivity and specificity, by coupling the HPLC system to a mass spectrometer (HPLC-MS). chemsrc.com HPLC-MS/MS can provide excellent sensitivity and selectivity for quantification in complex biological matrices. chemsrc.com

Proposed Chromatographic Conditions for 5-Hydroxyheptanoate Analysis

TechniqueColumnMobile Phase/Carrier GasDerivatizationDetector
GCCapillary column (e.g., DB-5ms)HeliumRequired (e.g., silylation)FID or MS
HPLCReversed-phase C18Acetonitrile/water with acid modifierNot typically requiredUV (low wavelength) or MS

Since the 5-hydroxyheptanoate molecule contains a chiral center at the C5 position, it exists as two enantiomers: (R)-5-hydroxyheptanoate and (S)-5-hydroxyheptanoate. These enantiomers may exhibit different biological activities, making their separation and individual analysis crucial. Chiral chromatography is the most effective method for this purpose.

The separation of enantiomers can be achieved using a chiral stationary phase (CSP). For acidic compounds like 5-hydroxyheptanoate, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. chemfont.ca Alternatively, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX), are specifically designed for the resolution of acidic enantiomers. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The mobile phase conditions, including the type of organic modifier and the presence of additives, are optimized to achieve baseline separation of the two enantiomers. chemfont.ca

Mass Spectrometry Approaches in Metabolite Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When a sample containing 5-hydroxyheptanoate is introduced into the mass spectrometer, the molecules are ionized and then separated based on their mass-to-charge ratio, allowing for their detection. The specificity of MS, especially when used in tandem (MS/MS), provides a high degree of confidence in the identification and quantification of the target analyte.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in modern analytical chemistry, combining the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. For a polar compound like 5-hydroxyheptanoate, LC-MS is particularly well-suited.

In a typical LC-MS analysis of 5-hydroxyheptanoate, the sample is first injected into an HPLC system. The HPLC column, often a reversed-phase column, separates the components of the mixture based on their physicochemical properties. As 5-hydroxyheptanoate elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly employed ionization technique for this type of analyte, as it is a soft ionization method that minimizes fragmentation of the parent molecule.

Tandem mass spectrometry (LC-MS/MS) further enhances the specificity of detection. nih.gov In this approach, the precursor ion corresponding to 5-hydroxyheptanoate is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of quantification. nih.gov The selection of specific precursor-to-product ion transitions provides a unique "fingerprint" for the analyte, ensuring highly selective and sensitive quantification. nih.gov

Due to the challenges associated with the analysis of short-chain fatty acids, which can be volatile and hydrophilic, derivatization is sometimes employed to improve their chromatographic retention and ionization efficiency. shimadzu.com Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group of 5-hydroxyheptanoate, enhancing its detection by LC-MS. shimadzu.com However, direct analysis without derivatization is also possible with appropriate chromatographic conditions and the use of isotopically labeled internal standards for accurate quantification. mdpi.com

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Short-Chain Hydroxy Fatty Acid (Proxy for 5-Hydroxyheptanoate)

ParameterSetting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation of short-chain fatty acids
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)[M-H]⁻ for 5-hydroxyheptanoate (e.g., 145.08)
Product Ions (m/z)Specific fragments (e.g., loss of H₂O, CO₂)
Collision EnergyOptimized for fragmentation

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 5-hydroxyheptanoate, chemical derivatization is a necessary prerequisite to increase their volatility and thermal stability for GC analysis. nih.gov

The derivatization process involves chemically modifying the functional groups of the analyte. For 5-hydroxyheptanoate, both the hydroxyl and carboxyl groups need to be derivatized. A common two-step derivatization procedure involves methoximation followed by silylation. youtube.com Methoximation protects the hydroxyl group, while silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) converts the carboxylic acid into a more volatile silyl (B83357) ester. nih.govyoutube.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule, resulting in a characteristic mass spectrum that can be used for identification by comparison with spectral libraries. researchgate.net

Table 2: Example Derivatization and GC-MS Parameters for Hydroxy Fatty Acid Analysis

ParameterSetting
Derivatization
Step 1 (Methoximation)Methoxyamine hydrochloride in pyridine
Step 2 (Silylation)N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Gas Chromatography
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Temperature ProgramRamped from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C)
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Rangem/z 50-600

Development and Validation of Novel Analytical Protocols for Research Purposes

The development of a robust and reliable analytical method for 5-hydroxyheptanoate is crucial for obtaining meaningful research data. This process involves a comprehensive validation of the chosen analytical protocol to ensure its performance characteristics are well-defined and acceptable for the intended application.

Method validation is performed according to international guidelines and typically includes the assessment of the following parameters:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. nih.gov This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.gov It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability and short-term and long-term storage stability.

The development of novel analytical protocols for 5-hydroxyheptanoate research would involve a systematic optimization of all analytical steps, from sample preparation and derivatization (if applicable) to chromatographic separation and mass spectrometric detection. The use of a stable isotope-labeled internal standard of 5-hydroxyheptanoate is highly recommended to compensate for any variability during sample processing and analysis, thereby improving the accuracy and precision of the method.

Theoretical and Computational Studies of 5 Hydroxyheptanoate

Molecular Modeling and Simulation of Conformational Dynamics

There is a lack of published research on the molecular modeling and conformational dynamics of 5-hydroxyheptanoate. While molecular dynamics simulations are powerful tools for understanding the three-dimensional structures and flexibility of molecules, no specific studies applying these methods to 5-hydroxyheptanoate have been identified. Such research, were it to be conducted, would provide valuable insights into the molecule's preferred shapes and the energy barriers between different conformations, which are crucial for understanding its physical properties and interactions.

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific quantum chemical calculations for 5-hydroxyheptanoate are available in the current body of scientific literature. Techniques like Density Functional Theory (DFT) are commonly used to investigate the electronic properties of molecules, including charge distribution, orbital energies, and reactivity indicators. The application of these methods to 5-hydroxyheptanoate would illuminate its chemical behavior, such as its sites of nucleophilic or electrophilic attack, which is fundamental to understanding its reactivity.

Structure-Activity Relationship (SAR) Investigations in Non-Biological Systems

There are no documented structure-activity relationship (SAR) studies for 5-hydroxyheptanoate in non-biological contexts. SAR investigations are critical for designing molecules with specific properties by systematically modifying their structure and observing the effects on their activity. For 5-hydroxyheptanoate, such studies could, for instance, explore how changes to the alkyl chain length or the position of the hydroxyl group affect its chemical or physical characteristics.

Future Research Directions and Translational Perspectives

Emerging Technologies in Sustainable Synthesis of 5-Hydroxyheptanoate

The development of environmentally friendly and efficient methods for producing specialty chemicals is a key focus of modern chemistry. Future research into the synthesis of 5-hydroxyheptanoate is likely to move away from traditional chemical routes towards more sustainable technologies.

Biocatalysis and Microbial Production: One of the most promising avenues is the use of biocatalysts, such as enzymes and whole-cell microorganisms, for the production of hydroxy fatty acids. gsartor.orgnih.gov Microbial fatty acid-hydroxylation enzymes, including P450 monooxygenases, lipoxygenases, and hydratases, have demonstrated the ability to produce regio-specific hydroxy fatty acids. nih.gov Research could focus on identifying or engineering enzymes with high selectivity for the C-5 position of heptanoic acid. Cytochrome P450 enzymes, for instance, are known to hydroxylate fatty acids at various positions, and enzyme engineering has the potential to create variants with desired specificity. dtu.dkresearchgate.net

Furthermore, the production of polyhydroxyalkanoates (PHAs), which are polyesters produced by microorganisms, offers another sustainable route. gsartor.org These bioplastics are composed of hydroxyalkanoate monomers, and it is conceivable that engineered microbial strains could be developed to produce PHAs containing 5-hydroxyheptanoate units. acs.org Subsequent hydrolysis of these polymers would yield the desired monomer.

Renewable Feedstocks: The use of renewable feedstocks is another critical aspect of sustainable synthesis. acs.org Research could explore the conversion of biomass-derived platform chemicals into 5-hydroxyheptanoate. For example, methods for preparing 5-hydroxyvaleric acid from furoic acid, a biomass derivative, have been patented, suggesting that similar strategies could be developed for its C7 analogue. google.com

ParameterDescription
IUPAC Name 5-hydroxyheptanoic acid
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS Number 13730-52-4
Canonical SMILES CCC(CCCC(=O)O)O
Data sourced from PubChem CID 5282895 nih.gov

Exploration of Novel Biological Roles in Model Organisms and Cell-Free Systems

The biological functions of sodium 5-hydroxyheptanoate are largely unexplored. However, the known activities of other medium-chain fatty acids (MCFAs) and their hydroxy derivatives provide a strong rationale for investigating its potential physiological roles. byjus.comwikipedia.org

Metabolic and Signaling Pathways: MCFAs are known to be efficiently metabolized and can serve as an energy source. wikipedia.org Studies on related compounds like 5-hydroxyhexanoic acid have shown its involvement in fatty acid degradation pathways and its detection in human urine, particularly under conditions of medium-chain triglyceride consumption. nih.gov Future research could use model organisms, such as yeast or mice, to investigate how this compound is metabolized and whether it influences key metabolic pathways, such as glucose and lipid metabolism. byjus.com

Cell-free systems, which allow for the in-vitro reconstruction of metabolic pathways, could also be employed to elucidate the specific enzymes that act on 5-hydroxyheptanoate and to identify its metabolic products. nih.gov These systems offer a controlled environment to study enzymatic reactions without the complexity of a living cell.

Interaction with Cellular Receptors: Some hydroxy fatty acids are known to act as signaling molecules by interacting with specific receptors. For example, β-hydroxybutyrate is an agonist for the G-protein coupled receptor HCA2. wikipedia.org It would be valuable to screen this compound against a panel of receptors to determine if it has any signaling activity, which could have implications for conditions like inflammation or metabolic diseases.

Advancements in High-Throughput Screening for Derivatives and Analogues

To explore the full potential of 5-hydroxyheptanoate, the development and screening of its derivatives and analogues will be crucial. High-throughput screening (HTS) technologies offer a rapid and efficient way to evaluate large libraries of compounds for specific biological activities or material properties.

Screening for Bioactivity: HTS assays can be developed to screen for inhibitors or modulators of various biological targets. For instance, live-cell HTS assays using yeast have been developed to identify inhibitors of fatty acid uptake. nih.govberkeley.edu Similar systems could be adapted to screen for derivatives of 5-hydroxyheptanoate that affect fatty acid transport or metabolism. Fluorescent probes are often used in these assays to provide a measurable signal. nih.gov

Computational Screening: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to computationally screen virtual libraries of 5-hydroxyheptanoate derivatives against specific protein targets. nih.gov This approach can help prioritize which compounds to synthesize and test in the lab, saving time and resources.

Screening MethodApplication for 5-Hydroxyheptanoate Derivatives
Live-Cell HTS Identifying compounds that modulate fatty acid metabolism or transport.
Enzyme Inhibition Assays Screening for inhibitors of specific enzymes involved in lipid signaling.
Receptor Binding Assays Discovering analogues with affinity for G-protein coupled receptors or nuclear receptors.
Computational Docking Predicting the binding affinity of virtual derivatives to protein targets of interest.

Interdisciplinary Research Integrating Chemical Biology and Materials Science

The unique structure of this compound, with both a hydrophilic carboxylate group and a hydroxyl group along a lipophilic carbon chain, makes it an interesting candidate for interdisciplinary research at the interface of chemical biology and materials science.

Biocompatible Materials: Hydroxy fatty acids are precursors to polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polymers with applications in the medical field, such as in drug delivery and tissue engineering. acs.orgnih.gov Research could focus on the synthesis of polymers and copolymers incorporating 5-hydroxyheptanoate and evaluating their physical properties, biodegradability, and biocompatibility. The properties of these polymers can be tuned by altering the monomer composition. mdpi.comacs.org

Self-Assembling Systems: Fatty acids and their derivatives are known to self-assemble into various structures, such as micelles and vesicles, in aqueous solutions. np-mrd.org The presence of the hydroxyl group in 5-hydroxyheptanoate could influence its self-assembly properties, potentially leading to the formation of novel nanostructures with applications in drug delivery or as templates for the synthesis of other materials.

Functionalized Surfaces: The self-assembly of fatty acids on inorganic surfaces can be used to modify their properties, such as wettability. researchgate.net The carboxylate and hydroxyl groups of this compound could be used to anchor the molecule to different types of surfaces, creating functionalized coatings with specific chemical and physical characteristics.

Q & A

Q. What strategies are effective for elucidating the compound’s interaction with serum albumin or other plasma proteins?

  • Methodology: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For structural insights, use molecular docking simulations validated by mutagenesis studies (e.g., site-directed mutations in albumin’s binding pockets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.